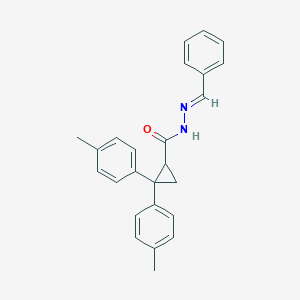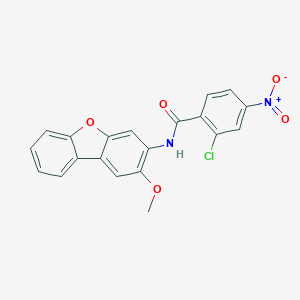![molecular formula C15H11ClN2S2 B391774 (E)-1-(3-CHLOROPHENYL)-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]METHANIMINE](/img/structure/B391774.png)
(E)-1-(3-CHLOROPHENYL)-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]METHANIMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(3-CHLOROPHENYL)-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]METHANIMINE is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-CHLOROPHENYL)-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]METHANIMINE typically involves the condensation of 3-chlorobenzaldehyde with 2-(methylsulfanyl)-1,3-benzothiazol-6-amine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(3-CHLOROPHENYL)-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorine atom on the benzylidene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-1-(3-CHLOROPHENYL)-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]METHANIMINE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved may vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- **(E)-1-(3-CHLOROPHENYL)-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]METHANIMINE
- **this compound derivatives
- **Other benzothiazole derivatives
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a benzylidene and a benzothiazole moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C15H11ClN2S2 |
|---|---|
Peso molecular |
318.8g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)methanimine |
InChI |
InChI=1S/C15H11ClN2S2/c1-19-15-18-13-6-5-12(8-14(13)20-15)17-9-10-3-2-4-11(16)7-10/h2-9H,1H3 |
Clave InChI |
AUATUVRJLKKLCB-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=C(S1)C=C(C=C2)N=CC3=CC(=CC=C3)Cl |
SMILES canónico |
CSC1=NC2=C(S1)C=C(C=C2)N=CC3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(hexyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B391693.png)
![5-methyl-14-oxa-2,9,11,13,15,17-hexazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),3(8),4,6,10,12,15-heptaene](/img/structure/B391694.png)
![3-[(5-Chloro-2-methylanilino)methylene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B391695.png)
![2-{[(5-iodo-2-thienyl)methylene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B391698.png)
![2-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B391699.png)
![17-(4-Ethoxyphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde oxime](/img/structure/B391700.png)


![5-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B391711.png)
![4-[({[3-(4-methoxyphenyl)acryloyl]amino}carbothioyl)amino]-N-(3-methoxy-2-pyrazinyl)benzenesulfonamide](/img/structure/B391712.png)
![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2,4-dichlorobenzamide](/img/structure/B391713.png)
![N-(4-METHYLPHENYL)-N-[(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE](/img/structure/B391714.png)
![N'-[2,2-dimethyl-3-(2-oxo-1-piperidinyl)propylidene]-2-(2-quinolinylsulfanyl)acetohydrazide](/img/structure/B391715.png)
